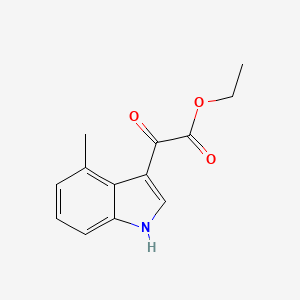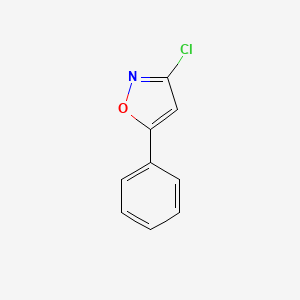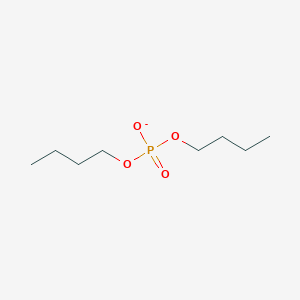
dibutyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dibutyl phosphate is an organophosphorus compound characterized by the presence of two butoxy groups attached to a phosphorus atom. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is particularly noted for its stability and reactivity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
dibutyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus oxychloride with butanol in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the transesterification of dibutyl phosphite with butanol. This reaction is catalyzed by acids or bases and is carried out under mild conditions to yield dibutoxyphosphinate.
Industrial Production Methods
In industrial settings, dibutoxyphosphinate is produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
dibutyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
dibutyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It serves as a precursor for the synthesis of biologically active phosphine compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly as inhibitors of certain enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which dibutoxyphosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The butoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl Phosphate: Similar in structure but with different reactivity and applications.
Tributyl Phosphate: Used as a solvent and plasticizer, with distinct chemical properties.
Dibutyl Phosphite: Another related compound with different synthetic applications.
Uniqueness
This compound is unique due to its specific combination of butoxy groups and phosphorus, which confer distinct chemical and physical properties. Its stability and reactivity make it particularly valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H18O4P- |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
dibutyl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/p-1 |
InChI-Schlüssel |
JYFHYPJRHGVZDY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOP(=O)([O-])OCCCC |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


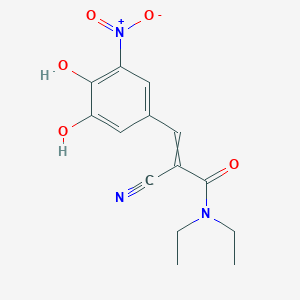
![tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8815860.png)
![7-Methyltetrazolo[1,5-a]pyridine](/img/structure/B8815868.png)
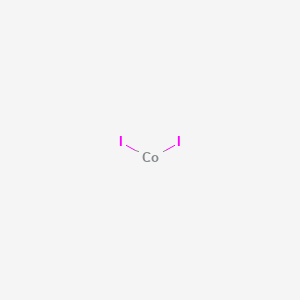
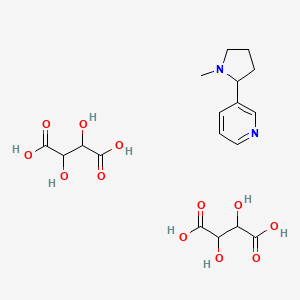
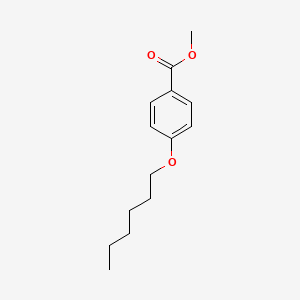

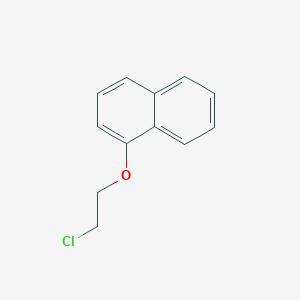
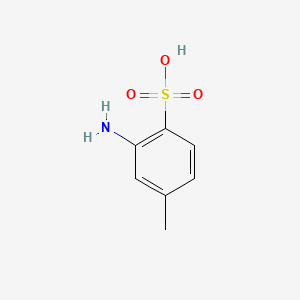
![5-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B8815925.png)

